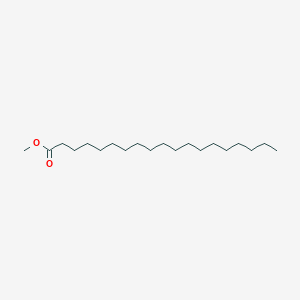

Methyl nonadecanoate

Description

Properties

IUPAC Name |

methyl nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXAHSJUDUZLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169524 | |

| Record name | Methyl nonadecan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Nonadecanoic acid methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-94-8 | |

| Record name | Methyl nonadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nonadecan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nonadecan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nonadecan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NONADECAN-1-OATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FQ8VV2L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Methyl Nonadecanoate in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonadecanoate, the methyl ester of nonadecanoic acid, is a C19 saturated fatty acid methyl ester (FAME). Its unique odd-numbered carbon chain makes it a rare occurrence in most biological and industrial samples, a characteristic that has defined its primary role in analytical research.[1] This guide provides an in-depth overview of the applications of this compound, with a focus on its use as an internal standard in chromatography, alongside detailed experimental protocols and potential biological activities.

Core Application: Internal Standard in Gas Chromatography

The principal application of this compound in research is as an internal standard for the quantification of fatty acids, particularly in the form of fatty acid methyl esters (FAMEs), using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2][3] An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of other components. It helps to correct for variations in sample preparation, injection volume, and instrument response.[1]

This compound is particularly well-suited for this role due to several key properties:

-

Chemical Inertness: It is stable and has low reactivity, ensuring it does not interfere with the analytes of interest or the chromatography system.[2]

-

Structural Similarity: As a FAME, it behaves similarly to the analytes being measured during extraction and analysis.

-

Chromatographic Separation: Its retention time is typically distinct from the common, even-chained fatty acids found in biological and industrial samples, allowing for clear identification and quantification.[1]

However, a critical consideration is the potential for co-elution with common C18 unsaturated fatty acids like methyl linoleate (C18:2) and methyl linolenate (C18:3), especially in samples rich in these compounds, such as soybean or canola oil-based biodiesel.[1]

Comparative Data of Common Internal Standards

The choice of an internal standard is critical for analytical accuracy. Below is a comparison of this compound with another commonly used odd-chained FAME, methyl tridecanoate.

| Property | This compound | Methyl Tridecanoate | Reference |

| Chemical Formula | C₂₀H₄₀O₂ | C₁₄H₂₈O₂ | [1] |

| Molecular Weight | 312.53 g/mol | 228.37 g/mol | [1] |

| Melting Point | 37-40 °C | 5.5 °C | [1] |

| Boiling Point | Not Specified | 131 °C at 4 mmHg | [1] |

| Assay (Purity by GC) | ≥98.0% | ≥99.0% | [1] |

Experimental Protocol: Quantification of FAMEs using this compound as an Internal Standard

This protocol outlines a general method for the transesterification of lipids to FAMEs and subsequent analysis by GC using this compound as an internal standard. This procedure is widely applicable for the analysis of lipids in various matrices, including oils, tissues, and cell cultures.

Materials

-

Sample containing lipids (e.g., 100 mg of oil)

-

Internal Standard solution (e.g., 10 mg/mL of this compound in toluene)

-

Toluene

-

Boron trifluoride in methanol (BF₃/MeOH, 14%)

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Vials with PTFE-lined caps

Procedure

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a vial.

-

Internal Standard Addition: Add a precise volume of the internal standard solution (e.g., 1 mL of a 10 mg/mL solution).

-

Dissolution: Add 2 mL of toluene and vortex to dissolve the sample.

-

Transesterification: Add 2 mL of 14% BF₃/MeOH solution. Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.

-

Extraction:

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

-

Drying: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC Analysis: The sample is now ready for injection into the GC.

Typical GC Conditions for FAME Analysis

| Parameter | Value |

| Column | Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560) |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 4 min, ramp to 240 °C at 3 °C/min, hold for 15 min |

| Carrier Gas | Helium or Hydrogen |

| Injection Volume | 1 µL |

Experimental Workflow for FAME Analysis

Applications in Specific Research Areas

Biodiesel Analysis

This compound is the specified internal standard in the European standard method EN 14103:2011 for the determination of FAME content in biodiesel.[1] This highlights its importance in quality control and regulatory compliance within the biofuels industry.

Lipid Profiling

In metabolic and lipidomic studies, this compound is used to quantify changes in the fatty acid profiles of complex biological samples such as blood, tissues, and plant extracts.[2][3] Its consistent behavior during chromatographic separation makes it an ideal tool for ensuring accurate and reproducible results in these sensitive analyses.[3]

Environmental and Food Science

The accurate measurement of saturated and unsaturated fatty acids is crucial in environmental monitoring and food testing. This compound serves as a reliable internal standard in these fields to ensure the precise quantification of fatty acid content.[2]

Biological Activity and Other Research Uses

While its primary role is as an analytical standard, some research suggests potential biological activities for this compound and its parent compound, nonadecanoic acid.

-

Antitumor and Anticlastogenic Agent: Some sources describe this compound as a possible antitumor and anticlastogenic (inhibiting damage to chromosomes) agent.[4][5] Nonadecanoic acid has been shown to inhibit the proliferation of HL-60 cancer cells with an IC₅₀ value of 68 μM.[6]

-

Antimicrobial Properties: It has been identified as a major component of Curcuma aromatica and has demonstrated activity against the growth of fungi and bacteria.[7]

-

Dietary Supplements: As a fatty acid methyl ester, it is less water-soluble than its free acid counterpart, making it more suitable for the formulation of nonadecanoate-containing diets and dietary supplements for research purposes.[6][8]

-

Other Analytical Applications: this compound has also been used as an internal standard in high-performance liquid chromatography (HPLC) for the separation of triacylglycerols and in the study of the anti-oxidation effects of ginseng extract using gas chromatography coupled with electron spin resonance spectrophotometry.

Logical Relationship of this compound's Roles

Conclusion

This compound is an indispensable tool in modern analytical chemistry, particularly in the field of lipid analysis. Its well-defined chemical properties and chromatographic behavior make it an excellent internal standard for ensuring the accuracy and precision of quantitative studies. While its primary application remains in chromatography, ongoing research into its potential biological activities may open new avenues for its use in biomedical and pharmaceutical research. This guide provides a foundational understanding for researchers and professionals utilizing or considering the use of this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. This compound, Long chain fatty acid methyl ester (CAS 1731-94-8) | Abcam [abcam.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | 1731-94-8 | BAA73194 | Biosynth [biosynth.com]

- 8. selleckchem.com [selleckchem.com]

Methyl Nonadecanoate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1731-94-8

This technical guide provides an in-depth overview of methyl nonadecanoate, a long-chain saturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, synthesis, analytical methodologies, and biological activities of this compound.

Physicochemical Properties

This compound is the methyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid.[1] It is a white, waxy solid at room temperature and is characterized by its hydrophobic nature due to its long carbon chain.[1] This property makes it less soluble in water but more suitable for formulation in non-aqueous dietary and supplementary products.[2] It is soluble in organic solvents like alcohol, ether, ethanol, and dimethyl sulfoxide (DMSO).[1][2]

| Property | Value | References |

| CAS Number | 1731-94-8 | [3] |

| Molecular Formula | C20H40O2 | [2][3] |

| Molecular Weight | 312.53 g/mol | [2] |

| Appearance | White, waxy solid or powder | [1][4] |

| Melting Point | 37-40 °C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, ethanol, DMSO | [1][2] |

| Purity (typical) | ≥98% (GC) | [4] |

Synthesis of this compound

This compound can be synthesized through two primary methods: Fischer esterification of nonadecanoic acid and transesterification of triglycerides containing nonadecanoic acid.

Experimental Protocol: Fischer Esterification

This method involves the acid-catalyzed esterification of nonadecanoic acid with methanol.

Materials:

-

Nonadecanoic acid

-

Anhydrous methanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or hexane)

-

Round-bottom flask, condenser, separatory funnel, and standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve nonadecanoic acid in a large excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain crude this compound.

-

The product can be further purified by distillation or chromatography if required.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocol: Transesterification

This method is suitable for producing this compound from triglycerides rich in nonadecanoic acid, often found in certain fats and oils.

Materials:

-

Triglyceride source (e.g., specific vegetable oil)

-

Methanol

-

Strong base catalyst (e.g., sodium methoxide or potassium hydroxide)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Separatory funnel and standard laboratory glassware

Procedure:

-

Ensure the triglyceride source has a low free fatty acid content. If necessary, pre-treat the oil to reduce acidity.

-

In a reaction vessel, heat the oil to a specified temperature (e.g., 60-65°C).

-

In a separate container, prepare the alkoxide catalyst by dissolving sodium methoxide or potassium hydroxide in methanol.

-

Add the methoxide solution to the heated oil with vigorous stirring.

-

Maintain the reaction temperature and continue stirring for the specified reaction time (e.g., 1-2 hours).

-

After the reaction, allow the mixture to settle. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.

-

Separate the glycerol layer using a separatory funnel.

-

Wash the methyl ester layer with a warm, dilute acid solution to neutralize the excess catalyst, followed by washes with warm water and brine to remove any remaining catalyst and soaps.

-

Dry the this compound layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent. The resulting product can be purified further if necessary.

Experimental Workflow: Transesterification

Caption: Workflow for the synthesis of this compound via transesterification.

Analytical Methodologies

This compound is frequently used as an internal standard for the quantification of other fatty acid methyl esters (FAMEs) by gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (FID).[5] Its odd-numbered carbon chain makes it a suitable internal standard as it is typically absent in most biological samples.

Experimental Protocol: Quantification of FAMEs using this compound as an Internal Standard

Sample Preparation (Lipid Extraction and Derivatization):

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate, or cell pellet) using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform:methanol (Folch method).

-

Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent to the sample before extraction.

-

Saponification: Evaporate the solvent from the lipid extract and saponify the lipids by heating with a solution of potassium hydroxide in ethanol to release the free fatty acids.

-

Methylation: Acidify the mixture and methylate the free fatty acids to their corresponding FAMEs using a reagent such as 14% boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This is achieved by heating the sample with the methylation reagent.

-

FAMEs Extraction: After cooling, add hexane and water to the reaction mixture. The FAMEs, including the this compound internal standard, will partition into the upper hexane layer.

-

Sample for GC-MS: Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like polyethylene glycol or a biscyanopropyl phase for resolving isomers).

-

Oven Temperature Program: A typical program starts at a lower temperature, ramps up to a higher temperature to elute all FAMEs, and holds at the final temperature.

-

Injector: Split/splitless injector, with the temperature set appropriately to ensure volatilization of the FAMEs.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.

-

Quantification: The concentration of each target FAME is determined by comparing the ratio of its peak area to the peak area of the this compound internal standard against a calibration curve prepared with known concentrations of FAME standards and the internal standard.

Workflow: FAME Analysis using Internal Standard

Caption: General workflow for fatty acid analysis using this compound as an internal standard.

Biological Activity and Potential Applications

Anti-proliferative Effects on Cancer Cells

Nonadecanoic acid, the free fatty acid form of this compound, has demonstrated inhibitory effects on the proliferation of HL-60 human promyelocytic leukemia cells, with a reported IC50 value of 68 μM.[6] While the precise signaling pathway for nonadecanoic acid has not been fully elucidated, studies on long-chain saturated fatty acids in cancer cells suggest a potential mechanism involving the induction of apoptosis. This process is thought to be mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

The proposed signaling pathway for the anti-cancer activity of nonadecanoic acid involves several key steps. The influx of excess saturated fatty acids into the cancer cell can lead to cellular stress and the generation of ROS. This oxidative stress can damage mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.

Proposed Signaling Pathway for Saturated Fatty Acid-Induced Apoptosis in Cancer Cells

Caption: Proposed mechanism of nonadecanoic acid-induced apoptosis in cancer cells.

Potential Anti-sickling Activity

This compound has been mentioned in the context of displaying anti-sickling activity, which could be relevant for the treatment of sickle cell anemia.[1] However, the specific mechanism of action for this compound in this regard is not well-documented in the available literature.

In general, anti-sickling agents can function through several mechanisms, including:

-

Increasing the oxygen affinity of hemoglobin S: This stabilizes the oxygenated form of hemoglobin, which does not polymerize.

-

Directly inhibiting the polymerization of deoxygenated hemoglobin S: Some molecules can bind to hemoglobin S and interfere with the intermolecular contacts necessary for polymerization.

-

Modifying the red blood cell membrane: Altering the properties of the red blood cell membrane can reduce sickling and improve cell flexibility.

Further research is needed to determine if and how this compound exerts an anti-sickling effect and to elucidate its specific molecular targets and mechanism of action.

Spectroscopic Data

Spectroscopic data for this compound, including 1H NMR, 13C NMR, and mass spectrometry (MS), are available in various chemical databases. This information is crucial for the structural confirmation and identification of the compound. The mass spectrum of this compound typically shows a molecular ion peak and characteristic fragmentation patterns for a long-chain fatty acid methyl ester. NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Conclusion

This compound is a well-characterized long-chain saturated fatty acid methyl ester with important applications in analytical chemistry as an internal standard. Its synthesis is achievable through standard esterification and transesterification procedures. The biological activities of its corresponding free fatty acid, particularly its anti-proliferative effects on cancer cells, suggest potential for further investigation in drug development. While its anti-sickling properties have been noted, more research is required to validate this activity and understand its mechanism. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in this compound.

References

- 1. Lipid mechanisms in hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. foundmyfitness.com [foundmyfitness.com]

- 6. caymanchem.com [caymanchem.com]

Methyl Nonadecanoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

This technical guide provides an in-depth overview of the safety and handling protocols for methyl nonadecanoate (CAS No. 1731-94-8). Designed for professionals in research and drug development, this document synthesizes critical data on the substance's physical and chemical properties, potential hazards, and recommended safety procedures. It includes detailed experimental protocols for safety assessment and visual aids to ensure clarity and rapid comprehension of key information.

Substance Identification and Properties

This compound is a fatty acid methyl ester.[1][2] It is characterized as a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents like alcohol and ether.[3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1731-94-8 | [5][6] |

| EC Number | 217-056-9 | [5] |

| Molecular Formula | C20H40O2 | [1][6] |

| Molecular Weight | 312.53 g/mol | [6][7] |

| Appearance | White powder/solid | [1][8] |

| Melting Point | 37-40 °C (98.6-104 °F) | [8][9][10] |

| Boiling Point | 362.80 °C (estimated) | [11] |

| Flash Point | >110 °C (>230 °F) | [11] |

| Density | 0.84 g/cm³ at 20 °C | [4] |

| Water Solubility | Insoluble (0.0003691 mg/L at 25°C, estimated) | [4][11] |

| Storage Temperature | Room temperature or -20°C for long-term stability | [8][10][12][13] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[5][7][14] Multiple safety data sheets indicate that it does not have any harmful effects when used and handled according to specifications.[4][5]

Hazard Ratings

The following tables provide a summary of the hazard ratings for this compound from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS).

NFPA 704 Rating: [5]

| Category | Rating |

| Health (Blue) | 0 |

| Flammability (Red) | 1 |

| Instability (Yellow) | 0 |

| Special (White) | - |

HMIS Rating: [5]

| Category | Rating |

| Health | 0 |

| Flammability | 1 |

| Reactivity | 0 |

A rating of 0 indicates a minimal hazard, while a rating of 1 in flammability suggests that the material requires considerable preheating before ignition can occur.[5]

Safe Handling and Storage

While this compound is not classified as hazardous, standard laboratory best practices for handling chemicals should always be followed.[5][7]

Handling Procedures

-

General Hygiene: Observe good industrial hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[15]

-

Ventilation: Use in a well-ventilated area. Under normal laboratory conditions, significant airborne exposure is not expected, and respiratory protection is not typically needed.[5]

-

Avoiding Contact: Avoid contact with eyes and skin.[7]

Storage Conditions

-

Receptacles: Store in a well-closed container in a dry and cool area.[7] No special requirements for storerooms are specified.[5]

-

Incompatibilities: No specific incompatible materials have been identified.[5]

-

Long-term Storage: For long-term stability (≥4 years), storage at -20°C is recommended.[12] For shorter periods, room temperature is acceptable.[13][16]

Exposure Controls and Personal Protective Equipment

The following diagram outlines a logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling chemical substances like this compound.

Caption: A flowchart for selecting appropriate PPE.

Recommended PPE

-

Eye Protection: Safety glasses with side shields or goggles are recommended.[15][17]

-

Hand Protection: While not generally required for normal use, nitrile gloves (11-13 mil thickness) are recommended for incidental contact. For direct contact or cleaning spills, butyl rubber gloves (12-15 mil thickness) are advised.[5]

-

Skin and Body Protection: A standard lab coat and closed-toe shoes should be worn.[17]

-

Respiratory Protection: Not required under normal use conditions.[5] If dusts are generated, a NIOSH-approved N95 dust mask may be used.[10]

First Aid and Emergency Procedures

First Aid Measures

No special first aid measures are generally required.[5] However, in case of exposure, the following is recommended:

-

Inhalation: Move to fresh air. If symptoms persist, consult a physician.[5][18]

-

Skin Contact: Wash off with soap and water. If irritation develops, seek medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[5][15][17]

-

Ingestion: Rinse mouth. Get medical attention if symptoms occur.[15]

Firefighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding environment, such as water fog, foam, dry chemical powder, or carbon dioxide.[15][18] Do not use a direct water jet as it may spread the fire.[15]

-

Specific Hazards: The product is combustible but not considered a significant fire hazard.[5][11] Burning may produce carbon monoxide and carbon dioxide.[7]

-

Protective Equipment: No special protective equipment is required for firefighters beyond standard gear.[5]

Accidental Release Measures

The following diagram illustrates a general workflow for handling a chemical spill.

Caption: A general workflow for chemical spill response.

-

Personal Precautions: No special personal precautions are typically required.[5]

-

Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[5]

-

Cleanup Methods: For solid spills, pick up the material mechanically.[5] For liquid spills, absorb with an inert material like sand or earth.[7] After collection, clean the area with soap and water.[18]

-

Disposal: Dispose of waste in accordance with official regulations. Smaller quantities may be disposable with household waste.[5][19]

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: No quantitative data for acute toxicity (e.g., LD50) for this compound is readily available. The substance is not classified as acutely toxic.[4][7]

-

Skin and Eye Irritation: It is not considered to be an irritant to the skin or eyes.[4][5]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No carcinogenic, mutagenic, or reproductive toxic effects have been reported.[7] It is not listed as a carcinogen by IARC, NTP, or OSHA.[4]

Ecological Information

-

Toxicity: Specific aquatic toxicity data for this compound is not available.[4] However, it is classified as Water Hazard Class 1 (slightly hazardous for water) by self-assessment.[5]

-

Persistence and Degradability: As a fatty acid methyl ester (FAME), it is expected to be readily biodegradable in the environment.[5][20]

-

Bioaccumulation: No specific data is available, but significant bioaccumulation is not expected due to its biodegradability.[5]

Stability and Reactivity

-

Reactivity: No dangerous reactions are known under normal conditions.[5]

-

Chemical Stability: The product is stable under normal storage and handling conditions.[7]

-

Conditions to Avoid: No specific conditions to avoid have been identified.[5]

-

Incompatible Materials: No specific incompatible materials have been identified.[5]

-

Hazardous Decomposition Products: No dangerous decomposition products are known.[4][5] Upon combustion, it may produce carbon monoxide and carbon dioxide.[7]

Experimental Protocols

While specific safety studies for this compound are not publicly available, the following are summaries of standard OECD and ASTM guidelines that would be used to assess the safety of such a chemical.

Acute Oral Toxicity (OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure using a small number of animals to classify a substance's toxicity.[8]

-

Principle: The test uses a stepwise procedure with three animals of a single sex (usually females) per step. The outcome of one step (mortality or survival) determines the dose for the next step. The goal is to identify a dose that causes mortality in some animals to classify the substance according to GHS categories.[8]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered orally to three fasted animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome, the dose is increased or decreased for the next group of animals, or the study is concluded.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.[8]

Skin Irritation (OECD Guideline 439)

This is an in vitro method using a reconstructed human epidermis (RhE) model to assess skin irritation potential.[13][21]

-

Principle: The test substance is applied topically to the RhE tissue. The potential for skin irritation is determined by the relative cell viability of the tissue after exposure, measured by the MTT assay.[13][21]

-

Procedure:

-

The test substance is applied to the surface of triplicate RhE tissue models.

-

The tissues are incubated with the substance for a defined period (e.g., 60 minutes).

-

The substance is removed by washing, and the tissues are incubated for a recovery period (e.g., 42 hours).

-

Cell viability is assessed by incubating the tissues with MTT. Viable cells convert the MTT into a blue formazan salt, which is then extracted and measured spectrophotometrically.

-

-

Endpoint: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).[13]

Eye Irritation (OECD Guideline 405)

This is an in vivo test, typically using albino rabbits, to assess the potential for a substance to cause eye irritation or corrosion.[1][22]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of the animal, with the other eye serving as a control. The eyes are then observed for signs of irritation.[22]

-

Procedure:

-

A single dose of the test substance (e.g., 0.1 mL for liquids) is applied to one eye of a single animal.

-

The eye is observed and scored for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

-

If a corrosive or severe irritant effect is observed, no further testing is performed. If the initial test shows a non-severe irritant or negative response, the test is confirmed in up to two additional animals.

-

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.[23]

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids.[7][14][17]

-

Principle: A sample of the substance is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[7][9]

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The apparatus is assembled, and the sample is heated at a specified, constant rate.

-

The sample is stirred at a specified rate.

-

At regular temperature intervals, stirring is stopped, and the ignition source is applied.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

-

Endpoint: The measured flash point temperature, corrected for barometric pressure.[9]

Conclusion

This compound is a substance with a low hazard profile. It is not classified as hazardous under GHS, and standard laboratory precautions are generally sufficient for its safe handling. While specific quantitative toxicological data is limited, the available information suggests a low potential for adverse health effects. As with all chemical reagents, adherence to good laboratory practices, proper use of personal protective equipment, and awareness of emergency procedures are essential for maintaining a safe working environment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. agilent.com [agilent.com]

- 5. lyellcollection.org [lyellcollection.org]

- 6. larodan.com [larodan.com]

- 7. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. shxf17.com [shxf17.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. x-cellr8.com [x-cellr8.com]

- 14. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 15. scribd.com [scribd.com]

- 16. oecd.org [oecd.org]

- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 18. uniube.br [uniube.br]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. concawe.eu [concawe.eu]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

The Natural Occurrence of Methyl Nonadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonadecanoate is a saturated fatty acid methyl ester with a 19-carbon chain. As an odd-chain fatty acid derivative, its natural occurrence is less ubiquitous than that of its even-chained counterparts. However, its presence has been identified across various biological systems, including plants, marine organisms, and microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and lipidomics.

Natural Occurrence of this compound

This compound, or its precursor nonadecanoic acid, is found in a diverse array of organisms, often as a minor component of the total fatty acid profile. Its presence can be a useful biomarker in certain species.

In the Plant Kingdom

Odd-chain fatty acids are generally less common in higher plants. However, nonadecanoic acid and its methyl ester have been reported in the essential oils and extracts of several plant species. For instance, it is a known component of Curcuma aromatica (wild turmeric). The quantitative presence of nonadecanoic acid (C19:0) in various plant-derived oils is summarized in the table below.

In the Animal Kingdom

In animals, nonadecanoic acid is typically found in trace amounts in adipose tissue and milk fat, originating from dietary sources or synthesized by gut microbiota. Ruminant fats can be a source of odd-chain fatty acids due to the microbial fermentation in their digestive systems.

In Marine Organisms

Marine environments, particularly sponges, are a rich source of diverse and unusual fatty acids, including odd-chain varieties. Several studies have documented the presence of nonadecanoic acid in marine sponges. For example, it has been identified as a constituent of the fatty acid profile of the marine sponge Siphonodictyon coralliphagum.

In Microorganisms

Bacteria are known producers of a wide array of fatty acids, including odd-chain and branched-chain fatty acids. The fatty acid profiles of bacteria are often used for taxonomic classification. Nonadecanoic acid has been identified in the cellular lipids of various bacterial species. Some fungi also produce volatile organic compounds that may include fatty acid methyl esters.

Quantitative Data on Nonadecanoic Acid (C19:0) Occurrence

The following table summarizes the quantitative data found for the occurrence of nonadecanoic acid (the precursor to this compound) in various natural sources. The data is presented as a percentage of the total fatty acids identified in the cited studies.

| Organism/Source | Tissue/Extract | C19:0 (% of Total Fatty Acids) | Reference |

| Siphonodictyon coralliphagum (Marine Sponge) | Total Lipids | Present (exact % not specified, but noted) | [1] |

| Canola Oil | Oil | 0.02 - 0.06 | [2] |

| Melastomastrum capitatum (Plant) | Leaf Methanol Extract | 0.71 (as methyl 18-methylnonadecanoate) | [3] |

Note: Data for this compound is often reported as the parent fatty acid, nonadecanoic acid (C19:0), from which it is derived by esterification for analytical purposes.

Biosynthesis of Nonadecanoic Acid

The biosynthesis of odd-chain fatty acids, such as nonadecanoic acid, follows a pathway similar to that of even-chain fatty acids but with a different starting molecule. Instead of acetyl-CoA, the synthesis of odd-chain fatty acids is initiated by propionyl-CoA.

Figure 1: Biosynthesis of Nonadecanoic Acid and its subsequent methylation.

This pathway highlights the key steps from the propionyl-CoA primer to the formation of nonadecanoic acid, which can then be esterified to this compound. This esterification often occurs during sample preparation for analysis rather than as a primary metabolic product in many organisms.

Experimental Protocols

The isolation and identification of this compound from natural sources involve lipid extraction followed by chromatographic analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction from Biological Samples

A common and effective method for extracting total lipids from biological tissues is a modified Folch or Bligh-Dyer method using a chloroform and methanol solvent system.

Materials:

-

Homogenizer

-

Centrifuge

-

Glass vials with Teflon-lined caps

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Nitrogen gas stream for drying

-

Internal standard (e.g., methyl heptadecanoate)

Protocol:

-

Homogenization: Homogenize a known weight of the biological sample (e.g., 1 gram) with a 2:1 (v/v) mixture of chloroform:methanol (20 mL for 1 g of tissue).

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the extract. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of Lipid Layer: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean vial.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform or hexane for storage at -20°C or for immediate analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The extracted lipids are typically converted to their fatty acid methyl esters (FAMEs) for analysis by GC-MS. If the lipids are already in the form of methyl esters, this step can be modified.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

-

Boron trifluoride-methanol solution (14% BF3 in methanol) or methanolic HCl

-

Hexane

-

Saturated NaCl solution

Protocol for Transesterification (if necessary):

-

To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

-

Heat the mixture at 60-100°C for 30 minutes in a sealed vial.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex thoroughly and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAMEs solution into the GC-MS.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: Scan from m/z 50 to 550.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum with libraries (e.g., NIST).

Experimental Workflow Diagram

The overall workflow for the extraction and analysis of this compound from a biological sample is depicted below.

Figure 2: General workflow for the extraction and analysis of this compound.

Signaling Pathways

Specific signaling pathways directly involving this compound are not well-elucidated in the current scientific literature. However, as an odd-chain fatty acid, its precursor, nonadecanoic acid, can be metabolized to propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid (TCA) cycle. This metabolic link suggests a role in cellular energy metabolism.

Fatty acids, in general, are known to act as signaling molecules that can modulate the activity of various nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. It is plausible that odd-chain fatty acids or their derivatives could also participate in these broader signaling networks. For instance, pentadecanoic acid (C15:0), another odd-chain fatty acid, has been shown to act as a dual partial agonist of PPARα and PPARδ.[4] Further research is needed to determine if this compound has similar signaling roles.

Conclusion

This compound is a naturally occurring odd-chain fatty acid methyl ester found in various organisms, albeit typically in low concentrations. Its biosynthesis follows the general pathway for odd-chain fatty acids, starting with propionyl-CoA. The established protocols for lipid extraction and GC-MS analysis provide robust methods for its identification and quantification in biological samples. While its specific roles in cellular signaling are still under investigation, its metabolic fate suggests a connection to central energy pathways. This guide provides a foundational understanding for researchers interested in the further exploration of this and other odd-chain fatty acids in the context of natural product chemistry and drug development.

References

Methyl Nonadecanoate Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the specifications, analytical methodologies, and quality control workflows for the methyl nonadecanoate analytical standard. This information is critical for ensuring the accuracy and reliability of experimental results in research, development, and quality control laboratories.

Core Specifications

This compound is a saturated fatty acid methyl ester widely used as an internal standard in gas chromatography (GC) and other analytical techniques. Its stability and the fact that it is not naturally present in many biological samples make it an ideal reference compound. The following tables summarize the key physical, chemical, and quality control specifications for a typical this compound analytical standard.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Nonadecanoic acid, methyl ester | N/A |

| CAS Number | 1731-94-8 | N/A |

| Molecular Formula | C₂₀H₄₀O₂ | N/A |

| Molecular Weight | 312.53 g/mol | N/A |

| Appearance | White crystalline solid or powder | N/A |

| Melting Point | 37-40 °C | [1][2][3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Insoluble in water. | N/A |

Table 2: Quality and Purity Specifications

| Specification | Method | Acceptance Criteria | Source |

| Purity (Assay) | Gas Chromatography (GC) | ≥98.0% | [2] |

| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Conforms to structure | [4] |

| Residual Solvents | Headspace GC | To be reported | N/A |

| Water Content | Karl Fischer Titration | To be reported | N/A |

Table 3: Storage and Handling

| Condition | Recommendation |

| Storage Temperature | -20°C |

| Shipping | Shipped on dry ice |

| Handling | Handle in a well-ventilated area. Avoid inhalation, and contact with skin and eyes. |

Experimental Protocols

The primary analytical technique for determining the purity and concentration of this compound is gas chromatography, often with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

This protocol is a representative method for the analysis of Fatty Acid Methyl Esters (FAMEs) and is suitable for determining the purity of a this compound standard. This compound is often used as an internal standard in the analysis of other FAMEs, such as in biodiesel quality control according to EN 14103.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).

-

Injector Temperature: 250°C.

-

Detector Temperature: 270°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 240°C.

-

Hold: Hold at 240°C for 5 minutes.

-

-

Injection Volume: 1 µL.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound analytical standard.

-

Dissolve the standard in 10 mL of a suitable solvent, such as hexane or isooctane, in a volumetric flask to create a 1 mg/mL stock solution.

-

Further dilute the stock solution as necessary to fall within the linear range of the instrument.

Analysis:

-

Inject the prepared sample into the GC.

-

Record the chromatogram.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

The identity of the this compound standard can be confirmed by comparing its mass spectrum to a reference spectrum, such as the one available in the NIST database.

Instrumentation and Conditions:

-

Gas Chromatograph: Coupled to a Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

GC conditions: Similar to those used for GC-FID analysis.

Expected Mass Spectrum:

The electron ionization mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 312 is often weak or absent. Key fragment ions include:

-

m/z 74: This is the base peak, resulting from a McLafferty rearrangement, and is characteristic of fatty acid methyl esters.

-

m/z 87, 101, 115...: A series of ions corresponding to [CH₃OCO(CH₂)n]+.

-

m/z 281: [M-31]+, corresponding to the loss of a methoxy group.

-

m/z 269: [M-43]+.

Analytical Workflow and Quality Control

The certification of an analytical standard is a rigorous process that ensures its identity, purity, and concentration are accurately determined and documented.

Caption: Workflow for the certification of an analytical standard.

Signaling Pathways and Logical Relationships

While this compound is primarily an analytical tool and not directly involved in signaling pathways in the same way a drug molecule might be, its correct use is fundamental to the accurate elucidation of biological pathways involving fatty acids. The following diagram illustrates the logical relationship between the use of an analytical standard and the generation of reliable experimental data.

References

Methodological & Application

Utilizing Methyl Nonadecanoate as an Internal Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC), an internal standard is a chemical substance added in a constant amount to samples, calibration standards, and blanks. Its purpose is to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.[1] Methyl nonadecanoate (C19:0), a fatty acid methyl ester (FAME), is frequently employed as an internal standard in the quantitative analysis of FAMEs in various matrices, including biodiesel, biological samples, and food products.[2] Its use is particularly mandated by specific regulatory methods such as EN 14103 for biodiesel analysis.[1][3][4] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard.

Key Considerations for Use

The selection of an appropriate internal standard is critical for accurate quantification. This compound is often chosen because odd-chain fatty acids are uncommon in many biological and industrial samples, minimizing the risk of its natural presence in the matrix being analyzed.[1] However, a significant challenge with this compound is its potential for co-elution with common C18 unsaturated fatty acids, such as methyl linoleate (C18:2) and methyl linolenate (C18:3), especially in samples rich in these compounds like soybean or canola oil-based biodiesel.[1] Therefore, careful chromatographic method development is essential to ensure adequate resolution.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its proper handling and application.

| Property | Value |

| Chemical Formula | C20H40O2[1][5] |

| Molecular Weight | 312.53 g/mol [1][5] |

| Appearance | White to off-white solid[5] |

| Melting Point | 37-40 °C[1] |

| Assay (Purity by GC) | ≥98.0%[1] |

| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5][6] |

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

Accurate preparation of the internal standard stock solution is fundamental for reliable quantitative analysis.

Materials:

-

This compound (analytical standard, ≥98.0% purity)

-

High-purity solvent (e.g., hexane, toluene, or DMSO, depending on the application and solubility requirements)[5]

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed standard in the chosen solvent in a volumetric flask. For example, to prepare a 10 mg/mL stock solution in DMSO, dissolve 100 mg of this compound in 10 mL of DMSO.[5] Ultrasonic agitation and gentle warming (up to 60°C) may be necessary to ensure complete dissolution in DMSO.[5]

-

Once dissolved, allow the solution to cool to room temperature and adjust the volume to the mark with the solvent.

-

Store the stock solution in a tightly sealed container at the recommended temperature (-20°C or -80°C) to prevent solvent evaporation and degradation.[5][6]

Sample Preparation: Transesterification for FAME Analysis

This protocol describes a general method for the conversion of fatty acids in lipids to their corresponding methyl esters, incorporating the internal standard.

Materials:

-

Sample (e.g., oil, fat, biological tissue)

-

This compound internal standard solution

-

Toluene

-

Boron trifluoride in methanol (BF3/MeOH, 14%)[1]

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Vials with PTFE-lined caps

Procedure:

-

Accurately weigh approximately 100 mg of the sample into a vial.[1]

-

Add a precise volume of the this compound internal standard solution (e.g., 1 mL of a 10 mg/mL solution).[1] The amount of internal standard added should be comparable to the expected concentration of the analytes of interest.[7]

-

Add 2 mL of toluene and vortex to dissolve the sample.[1]

-

Add 2 mL of 14% BF3/MeOH solution.[1]

-

Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.[1]

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.[1]

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.[1]

-

Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

-

The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

Typical GC conditions for FAME analysis are provided below. These parameters may need to be optimized for specific instruments and applications.

| GC Parameter | Typical Setting |

| Column | Capillary column suitable for FAME analysis (e.g., OPTIMA-WAX, 30m x 0.32mm x 0.25µm)[8] |

| Oven Temperature Program | Hold at 200°C for 17 minutes[8] |

| Injector Temperature | 250°C[8] |

| Detector Temperature (FID) | 260°C[8] |

| Carrier Gas | Helium or Hydrogen |

| Injection Volume | 1 µL[8] |

| Split Ratio | 50:1[8] |

Data Analysis and Quantification

The quantification of individual fatty acid methyl esters is performed by relating the peak area of each analyte to the peak area of the internal standard.

Calculation: The concentration of each FAME is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

The response factor (RF) for each analyte relative to the internal standard should be determined by analyzing a standard mixture containing known concentrations of all analytes and the internal standard. For many FAMEs analyzed by Flame Ionization Detection (FID), the RF can often be assumed to be close to 1, but for highest accuracy, it should be experimentally determined.

The total FAME content in a sample, particularly in biodiesel, can be calculated using the formula specified in EN 14103:[3]

C (%) = ((ΣA – AIS) × mIS × 100) / (AIS × msample)

Where:

-

C (%) is the percentage of FAMEs in the sample.

-

ΣA is the sum of the peak areas of all FAMEs.

-

AIS is the peak area of the internal standard (this compound).

-

mIS is the mass of the internal standard added to the sample.

-

msample is the mass of the sample.

Visualizations

Caption: General workflow for FAME analysis using this compound as an internal standard.

Caption: Decision process for selecting and validating this compound as an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography Utilizing Methyl Nonadecanoate as an Internal Standard

Introduction

The quantitative analysis of fatty acid methyl esters (FAMEs) is crucial in various fields, including food science, biofuel production, and clinical diagnostics. Gas chromatography with flame ionization detection (GC-FID) is the most common and robust method for this purpose. The accuracy and precision of GC-based quantification are significantly enhanced by the use of an internal standard, a compound added in a constant amount to all samples, calibration standards, and blanks.[1] This application note provides a detailed protocol for the analysis of FAMEs using methyl nonadecanoate (C19:0) as an internal standard. This compound is an odd-chain fatty acid methyl ester, making it an ideal internal standard as it is typically absent in most biological and industrial samples.[1] Its use is also stipulated in standard methods such as EN 14103:2011 for biodiesel analysis.[1]

Experimental Protocols

This section details the necessary steps for sample preparation, standard preparation, and GC analysis for the quantitative determination of FAMEs.

Sample Preparation: Transesterification of Lipids to FAMEs

The conversion of lipids (e.g., triglycerides, phospholipids) into their corresponding volatile methyl esters is a prerequisite for GC analysis.[2][3] A common and effective method involves the use of boron trifluoride in methanol.

Materials:

-

Lipid-containing sample (e.g., 100 mg of oil)

-

This compound internal standard (IS) solution (e.g., 10 mg/mL in toluene)

-

Toluene

-

14% Boron trifluoride in methanol (BF3/MeOH)

-

Hexane or Heptane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Screw-cap vials with PTFE-lined caps

Procedure:

-

Accurately weigh approximately 100 mg of the sample into a screw-cap vial.[1][4]

-

Add a precise volume of the this compound internal standard solution (e.g., 1.0 mL of a 10 mg/mL solution).[1]

-

Add 2 mL of toluene and vortex to dissolve the sample.[1]

-

Add 2 mL of 14% BF3/MeOH solution.[1]

-

Tightly cap the vial and heat at 100°C for 1 hour in a heating block or water bath.[1]

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated NaCl solution, then vortex thoroughly.[1]

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.[1]

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]

-

The sample is now ready for GC analysis.

Preparation of Calibration Standards

A series of calibration standards containing known concentrations of a FAME standard mix and a constant concentration of the internal standard are required for quantification.

Procedure:

-

Prepare a stock solution of a certified FAME standard mix (containing a range of relevant FAMEs) in hexane.

-

Create a series of dilutions from the stock solution to cover the expected concentration range of the samples.

-

To each calibration standard dilution, add the same constant amount of this compound internal standard solution as was added to the samples. For example, add 1.0 mL of a 10 mg/mL this compound solution to each standard.

-

This will create a calibration curve for each FAME relative to the internal standard.

Gas Chromatography (GC) Analysis

The following are typical GC conditions for FAME analysis. These may need to be optimized for specific instruments and applications.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for FAME analysis (e.g., a polar wax-type column).

Data Presentation

Table 1: Typical Gas Chromatography Conditions for FAME Analysis

| Parameter | Value |

| Column | DB-WAX, Rt-2560, or equivalent (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film)[1][5] |

| Carrier Gas | Helium or Hydrogen[3][5] |

| Flow Rate | 1.0 - 2.2 mL/min (constant flow)[3][6] |

| Injector Temperature | 225 - 250 °C[3][6] |

| Detector (FID) Temp | 285 - 300 °C[3][6] |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 to 150:1 (depending on concentration)[3] |

| Oven Program | Initial Temp: 100°C (hold 4 min), Ramp: 3°C/min to 240°C, Hold: 15 min[3] |

Table 2: Representative Elution Order and Retention Times of Common FAMEs

The exact retention times can vary between instruments and methods. FAMEs generally elute in order of increasing carbon number and with increasing unsaturation leading to slightly longer retention times on polar columns.[4] this compound (C19:0) is well-resolved from the common C16 and C18 FAMEs.[4]

| Fatty Acid Methyl Ester | Abbreviation | Approximate Retention Time (min) |

| Methyl Myristate | C14:0 | ~14.5 |

| Methyl Palmitate | C16:0 | ~18.0 |

| Methyl Palmitoleate | C16:1 | ~18.5 |

| Methyl Stearate | C18:0 | ~21.0 |

| Methyl Oleate | C18:1 | ~21.3 |

| Methyl Linoleate | C18:2 | ~21.8 |

| This compound (IS) | C19:0 | ~22.5 |

| Methyl Linolenate | C18:3 | ~22.8 |

| Methyl Arachidate | C20:0 | ~24.0 |

| Methyl Eicosapentaenoate | C20:5 | ~25.5 |

| Methyl Behenate | C22:0 | ~26.5 |

| Methyl Erucate | C22:1 | ~27.0 |

| Methyl Docosahexaenoate | C22:6 | ~28.5 |

| Methyl Lignocerate | C24:0 | ~29.5 |

| Methyl Nervonate | C24:1 | ~30.0 |

Note: Retention times are illustrative and will vary based on the specific GC column and conditions.

Quantification

The concentration of each FAME in the sample is calculated using the internal standard method. This involves calculating a response factor (RF) for each FAME from the analysis of the calibration standards and then applying this to the sample data.

1. Calculation of Response Factors (RF): From the chromatograms of the calibration standards, calculate the response factor for each FAME (x) relative to the internal standard (IS).

RFx = (Ax / Cx) / (AIS / CIS)

Where:

-

Ax = Peak area of the FAME

-

Cx = Concentration of the FAME

-

AIS = Peak area of the internal standard (this compound)

-

CIS = Concentration of the internal standard

A calibration curve of (Ax / AIS) versus (Cx / CIS) can also be plotted. The slope of this line represents the response factor.

2. Calculation of FAME Concentration in the Sample:

Cx = (Ax / AIS) * (CIS / RFx) * (Vsolvent / Wsample)

Where:

-

Cx = Concentration of the FAME in the sample (e.g., in mg/g)

-

Ax = Peak area of the FAME in the sample chromatogram

-

AIS = Peak area of the internal standard in the sample chromatogram

-

CIS = Concentration of the internal standard added to the sample (e.g., in mg/mL)

-

RFx = Relative response factor of the FAME

-

Vsolvent = Final volume of the hexane extract (e.g., in mL)

-

Wsample = Weight of the initial sample (e.g., in g)

Mandatory Visualization

Caption: Workflow for FAME analysis using GC with an internal standard.

References

Application Notes and Protocols for GC-MS Analysis Using Methyl Nonadecanoate Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis. The accuracy and reliability of quantitative FAME analysis heavily rely on the use of an appropriate internal standard. Methyl nonadecanoate (C19:0), an odd-chain saturated fatty acid methyl ester, is an excellent choice as an internal standard as it is naturally absent in most biological and industrial samples.[1] This document provides detailed protocols for the preparation of a this compound internal standard solution and its application in the GC-MS analysis of FAMEs.

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of FAMEs using this compound as an internal standard. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Typical Calibration Curve Parameters for FAMEs

| Fatty Acid Methyl Ester | Abbreviation | Concentration Range (µg/mL) | Linearity (R²) |

| Methyl palmitate | C16:0 | 0.5 - 20.0 | > 0.99 |

| Methyl stearate | C18:0 | 0.5 - 20.0 | > 0.99 |

| Methyl oleate | C18:1 | 0.5 - 20.0 | > 0.99 |

| Methyl linoleate | C18:2 | 0.5 - 20.0 | > 0.99 |

| Methyl linolenate | C18:3 | 0.5 - 20.0 | > 0.99 |

Table 2: Method Detection and Quantification Limits

| Fatty Acid Methyl Ester | Abbreviation | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Methyl palmitate | C16:0 | ~0.1 | ~0.3 |

| Methyl stearate | C18:0 | ~0.1 | ~0.3 |

| Methyl oleate | C18:1 | ~0.1 | ~0.3 |

| Methyl linoleate | C18:2 | ~0.1 | ~0.4 |

| Methyl linolenate | C18:3 | ~0.2 | ~0.6 |

Table 3: Repeatability and Precision Data (based on EN 14103)

| Parameter | Relative Standard Deviation (RSD) |

| Total FAME Content | < 1% |

| Linolenic Acid Methyl Ester Content | < 5% |

Experimental Protocols

This section details the methodologies for the preparation of the this compound internal standard solution and the subsequent analysis of fatty acids in a sample via transesterification and GC-MS.

Protocol 1: Preparation of this compound Internal Standard Stock Solution

Objective: To prepare a stock solution of this compound at a concentration of 10 mg/mL.

Materials:

-

This compound (purity ≥ 99%)

-

Hexane or Toluene (GC grade)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL or 50 mL)

-

Pipettes

-

Vortex mixer

-

Amber glass vial with PTFE-lined cap for storage

Procedure:

-

Accurately weigh 100 mg of this compound using an analytical balance.

-

Transfer the weighed this compound into a 10 mL volumetric flask.

-

Add a small amount of hexane (or toluene) to dissolve the solid.

-

Vortex the flask until the this compound is completely dissolved.

-

Add hexane (or toluene) to the flask until the volume reaches the 10 mL mark.

-

Invert the flask several times to ensure a homogenous solution.

-

Transfer the solution to a labeled amber glass vial for storage.

-

Store the stock solution at -20°C.

Protocol 2: Sample Preparation via Transesterification for FAME Analysis

Objective: To convert fatty acids in a lipid sample (e.g., oil, fat, or lipid extract) to their corresponding methyl esters.

Materials:

-

Lipid sample (e.g., 100 mg of oil)

-

This compound internal standard stock solution (10 mg/mL)

-

Toluene

-

Boron trifluoride in methanol (BF3/MeOH, 14% w/v)

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge (optional)

-

Pasteur pipettes

Procedure:

-

Accurately weigh approximately 100 mg of the lipid sample into a reaction vial.

-

Add a precise volume of the this compound internal standard stock solution (e.g., 1 mL of the 10 mg/mL solution).

-

Add 2 mL of toluene and vortex to dissolve the sample.

-

Add 2 mL of 14% BF3/MeOH solution.

-

Tightly cap the vial and heat at 100°C for 1 hour in a heating block or water bath.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated NaCl solution, and vortex thoroughly.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

Objective: To separate and quantify the FAMEs in the prepared sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and coupled to a mass spectrometer.

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, HP-88, or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 180°C, hold for 5 minutes.

-

Ramp: 5°C/minute to 240°C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

Data Analysis:

-

Identify the FAME peaks by comparing their retention times and mass spectra with those of a known FAME standard mixture.

-